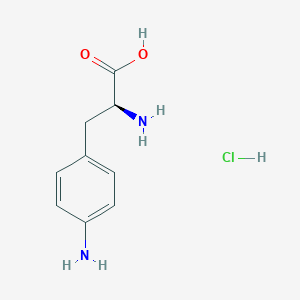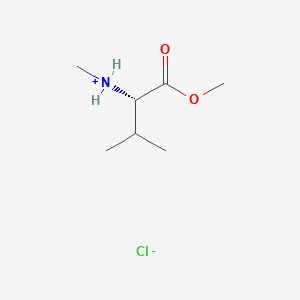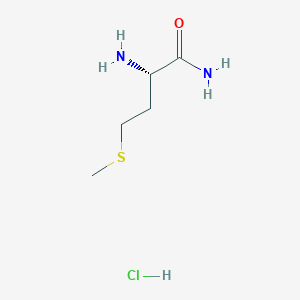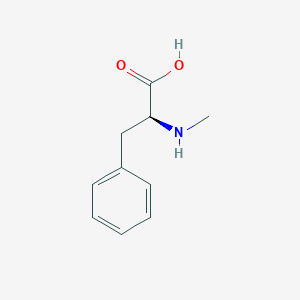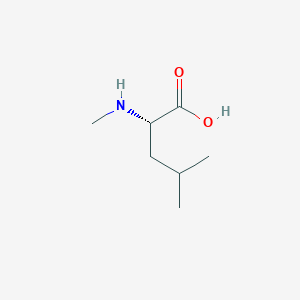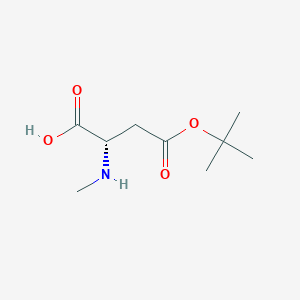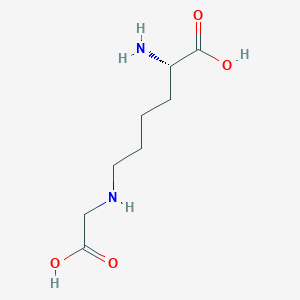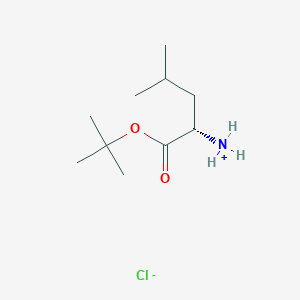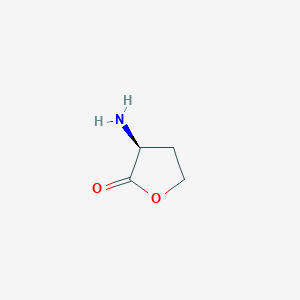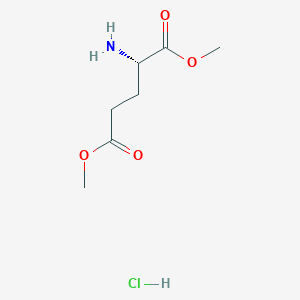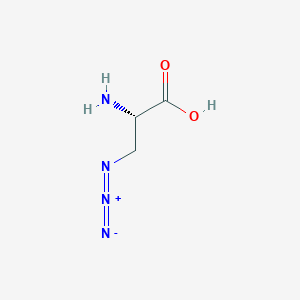
3-叠氮基-L-丙氨酸
概述
描述
3-Azido-L-alanine is an aliphatic functionalized amino acid with a side chain length of up to four carbons. It is a click chemistry reagent containing an azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups . This compound is also known for its ability to participate in strain-promoted alkyne-azide cycloaddition reactions with molecules containing dibenzocyclooctyne or bicyclononyne groups .
科学研究应用
3-Azido-L-alanine has numerous applications in scientific research:
生化分析
Biochemical Properties
3-Azido-L-alanine interacts with various biomolecules through its Azide group. It can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This interaction allows 3-Azido-L-alanine to be used in the functionalization of proteins .
Cellular Effects
Its ability to undergo reactions with Alkyne groups suggests it could influence cell function by modifying proteins and potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
3-Azido-L-alanine exerts its effects at the molecular level through its Azide group. This group can react with Alkyne groups in a copper-catalyzed azide-alkyne cycloaddition (CuAAc), leading to changes in the structure and function of biomolecules . This could potentially result in changes in gene expression, enzyme activation or inhibition.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-L-alanine can be achieved through several methods. One common approach involves the ring opening of cyclic N-(phenyl fluoride) serine sulfamidate, followed by azidation . Another method includes the opening of (S)-3-amino-2-oxetanone, followed by mild bromination of the hydroxyl group and subsequent azidation . The Mitsunobu reaction is also employed, where the hydroxyl group is converted to an azide group using azidotrimethylsilane .
Industrial Production Methods
Industrial production of 3-Azido-L-alanine typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for scientific research and industrial applications .
化学反应分析
Types of Reactions
3-Azido-L-alanine undergoes various chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction forms 1,2,3-triazoles, which are useful in peptide and protein chemistry.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne or bicyclononyne groups.
Common Reagents and Conditions
CuAAC: Requires copper(I) catalysts and alkyne-containing molecules.
SPAAC: Utilizes strained alkynes such as dibenzocyclooctyne or bicyclononyne.
Major Products
The major products formed from these reactions are 1,2,3-triazoles, which have structural and electronic characteristics similar to peptide bonds .
作用机制
相似化合物的比较
Similar Compounds
3-Azido-D-alanine: Similar in structure but differs in chirality.
L-Azidohomoalanine: Contains a longer side chain.
L-Propargylglycine: Contains an alkyne group instead of an azide.
Uniqueness
3-Azido-L-alanine is unique due to its specific reactivity with alkyne groups, making it a versatile reagent in click chemistry. Its ability to form stable triazole linkages under mild conditions sets it apart from other azido amino acids .
属性
IUPAC Name |
(2S)-2-amino-3-azidopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4O2/c4-2(3(8)9)1-6-7-5/h2H,1,4H2,(H,8,9)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFCKCQAKQRJFC-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30909673 | |
| Record name | 3-Azido-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30909673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105661-40-3 | |
| Record name | L-Azidoalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105661-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Azido-L-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105661403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Azido-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30909673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-AZIDO-L-ALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y835MJ6LI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-azido-L-alanine in the development of new PET tracers?
A1: 3-azido-L-alanine serves as a crucial building block in the synthesis of novel PET tracers. The research highlights its use in conjunction with a "click chemistry" approach. [] Specifically, β-configured [18F]FDG, a glucose analog labeled with the radioactive isotope fluorine-18, is modified to contain either an azide or alkyne group. [] This allows it to react specifically with molecules containing the complementary group, like 3-azido-L-alanine, via copper-catalyzed azide-alkyne cycloaddition (CuAAC). [] This reaction is highly efficient and selective, enabling the attachment of [18F]FDG to various biomolecules, in this case, forming 18F-fluoroglycosylated amino acids. [] This strategy paves the way for creating diverse and targeted PET tracers for studying metabolic processes in living organisms. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

